molecular formula C14H12ClN3O3 B2692827 (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 482300-38-9

(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2692827
CAS No.: 482300-38-9
M. Wt: 305.72
InChI Key: AGLVTNOIWMWMHZ-UHFFFAOYSA-N
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Description

(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chloro-nitrophenyl group, a pyrrolidine ring, and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and pyrrolidine.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate 3-(4-chloro-3-nitrophenyl)prop-2-enenitrile.

    Amide Formation: The intermediate is then reacted with pyrrolidine-1-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia or primary amines, solvents like ethanol.

    Hydrolysis: Aqueous acid or base, heat.

Major Products

    Reduction: 3-(4-amino-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.

    Substitution: 3-(4-substituted-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.

    Hydrolysis: 3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enoic acid.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features contribute to the desired properties of these products.

Mechanism of Action

The biological activity of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is attributed to its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes or receptors involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile: Lacks the nitro group, which may result in different biological activities.

    (E)-3-(4-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile: Lacks the chloro group, affecting its reactivity and interactions.

    (E)-3-(4-chloro-3-nitrophenyl)-2-(morpholine-1-carbonyl)prop-2-enenitrile: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic properties.

Uniqueness

The presence of both chloro and nitro groups in (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile makes it unique in terms of its reactivity and potential biological activities. These functional groups provide multiple sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-12-4-3-10(8-13(12)18(20)21)7-11(9-16)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVTNOIWMWMHZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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